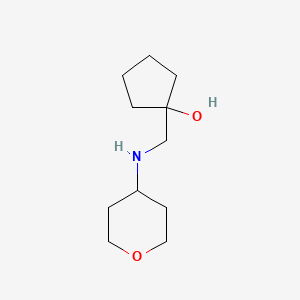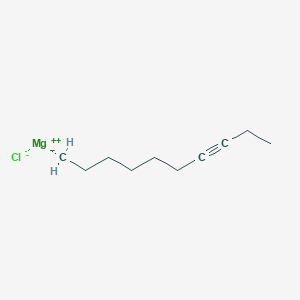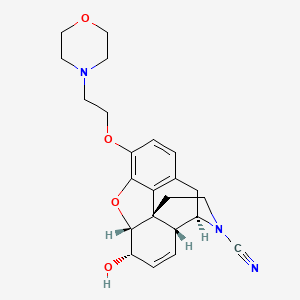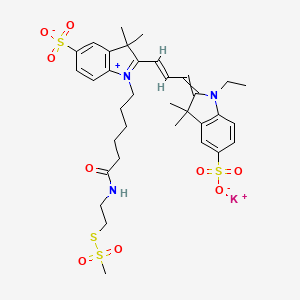![molecular formula C18H36N2O2S2 B13438020 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] is a chemical compound with the molecular formula C18H36N2O2S2 and a molecular weight of 376.62 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] typically involves the reaction of piperidine derivatives with disulfide linkers. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the preparation of lipid-like materials for mRNA and siRNA delivery, which are crucial for gene therapy and other biomedical applications.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or targeted delivery.
Mécanisme D'action
The mechanism of action of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] involves its ability to form stable complexes with nucleic acids. The disulfide bond in the compound can be cleaved under reducing conditions, releasing the nucleic acids at the target site. This property makes it an effective carrier for mRNA and siRNA delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Another compound used in the preparation of lipid-like materials for nucleic acid delivery.
3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester): Used as a cross-linking reagent in protein chemistry.
Uniqueness
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] is unique due to its specific structure, which allows for the formation of stable complexes with nucleic acids and its ability to be cleaved under reducing conditions. This makes it particularly useful in gene therapy and drug delivery applications.
Propriétés
Formule moléculaire |
C18H36N2O2S2 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
2-[1-[2-[2-[4-(2-hydroxyethyl)piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C18H36N2O2S2/c21-13-5-17-1-7-19(8-2-17)11-15-23-24-16-12-20-9-3-18(4-10-20)6-14-22/h17-18,21-22H,1-16H2 |
Clé InChI |
YYULMQZHTPZLOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCO)CCSSCCN2CCC(CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


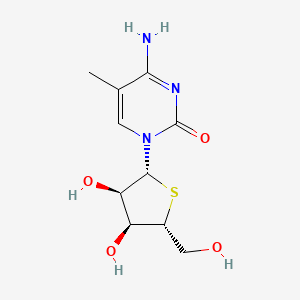
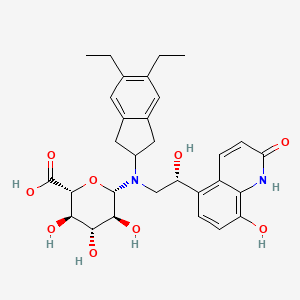




![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
